molecular formula C9H11N2Na4O14P3S B12367670 2-Thio-UTP (tetrasodium)

2-Thio-UTP (tetrasodium)

Cat. No.: B12367670
M. Wt: 588.14 g/mol
InChI Key: QCBCNKBBEOQRRB-HRHJKWFCSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thio-UTP (tetrasodium) involves the modification of uridine triphosphate (UTP) by introducing a sulfur atom at the 2-position of the uracil ring. The reaction typically requires specific reagents and conditions to ensure the successful incorporation of the sulfur atom .

Industrial Production Methods

Industrial production methods for 2-Thio-UTP (tetrasodium) are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-Thio-UTP (tetrasodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2-Thio-UTP (tetrasodium) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Acts as a potent agonist for P2Y2, P2Y4, and P2Y6 receptors, making it valuable in studying cellular signaling pathways.

    Medicine: Significant in cancer research due to its interaction with P2Y receptors, which are involved in various physiological processes.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

2-Thio-UTP (tetrasodium) exerts its effects by acting as an agonist for P2Y2, P2Y4, and P2Y6 receptors. These receptors are part of the purinergic receptor family and play a role in various cellular processes. The compound binds to these receptors, activating them and triggering downstream signaling pathways that influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thio-UTP (tetrasodium) is unique due to its potent agonistic activity on multiple P2Y receptors, making it a versatile tool in research. Its ability to interact with P2Y2, P2Y4, and P2Y6 receptors distinguishes it from other similar compounds that may only target a single receptor subtype .

Properties

Molecular Formula

C9H11N2Na4O14P3S

Molecular Weight

588.14 g/mol

IUPAC Name

tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6?,7+,8-;;;;/m1..../s1

InChI Key

QCBCNKBBEOQRRB-HRHJKWFCSA-J

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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